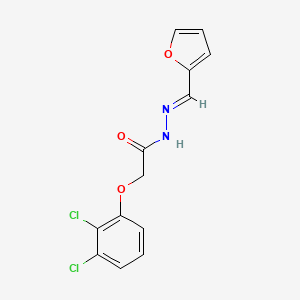

2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

CAS No.: 477731-47-8

Cat. No.: VC16185805

Molecular Formula: C13H10Cl2N2O3

Molecular Weight: 313.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477731-47-8 |

|---|---|

| Molecular Formula | C13H10Cl2N2O3 |

| Molecular Weight | 313.13 g/mol |

| IUPAC Name | 2-(2,3-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |

| Standard InChI | InChI=1S/C13H10Cl2N2O3/c14-10-4-1-5-11(13(10)15)20-8-12(18)17-16-7-9-3-2-6-19-9/h1-7H,8H2,(H,17,18)/b16-7+ |

| Standard InChI Key | VLTNKSUPQWWUDS-FRKPEAEDSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CO2 |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CO2 |

Introduction

Synthesis

The synthesis of 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide typically involves:

-

Starting Materials:

-

2,3-Dichlorophenol

-

Ethyl chloroacetate

-

Hydrazine hydrate

-

Furfural

-

-

Reaction Steps:

-

Step 1: Esterification of 2,3-dichlorophenol with ethyl chloroacetate to form ethyl 2-(2,3-dichlorophenoxy)acetate.

-

Step 2: Reaction of the ester with hydrazine hydrate to yield 2-(2,3-dichlorophenoxy)acetohydrazide.

-

Step 3: Condensation of the hydrazide with furfural under reflux conditions to produce the final hydrazone derivative.

-

Table: Key Spectroscopic Data (Hypothetical)

| Technique | Observations |

|---|---|

| IR Spectroscopy | C=O stretch (~1670 cm⁻¹), C=N stretch (~1600 cm⁻¹) |

| NMR (¹H) | Signals for aromatic protons and furan ring hydrogens |

| Mass Spectrometry | Molecular ion peak at ~303 m/z |

Biological Activity

Hydrazone derivatives like this compound are known for their diverse biological activities:

-

Antimicrobial Activity: Effective against bacterial and fungal strains due to the presence of the hydrazone group.

-

Antioxidant Properties: The electron-rich furan ring may contribute to free radical scavenging.

-

Potential Anticancer Activity: Hydrazones have been studied for their ability to inhibit tumor cell proliferation by targeting specific enzymes or DNA.

Applications and Potential Uses

-

Medicinal Chemistry:

-

Investigated as a lead compound for developing antimicrobial or anticancer agents.

-

Potential use in drug delivery systems due to its functional groups that allow further chemical modifications.

-

-

Material Science:

-

Could serve as a precursor for synthesizing polymers or coordination complexes with metals.

-

-

Agricultural Chemistry:

-

May find application as a pesticide or herbicide due to its dichlorophenoxy group.

-

Limitations and Challenges

-

Stability Issues: Hydrazones can undergo hydrolysis under acidic or basic conditions.

-

Toxicity Concerns: Chlorinated compounds often pose environmental and health risks, necessitating careful evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume